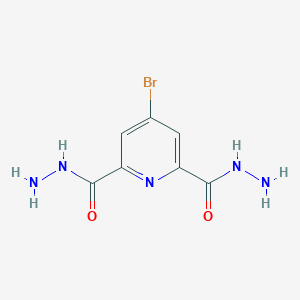

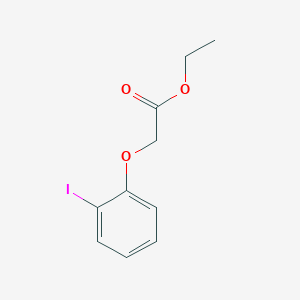

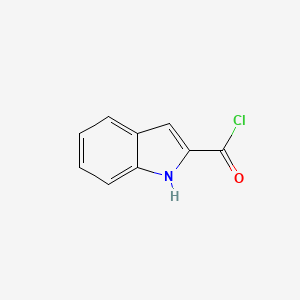

Benzonitrile, 4-(3-methylphenoxy)-3-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-(3-methylphenoxy)-3-nitro- is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzonitrile, 4-(3-methylphenoxy)-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 4-(3-methylphenoxy)-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Temperature Resorcinol-Based Phthalonitrile Polymer

This research investigates the synthesis of a high-temperature resorcinol-based phthalonitrile polymer, emphasizing the polymer's thermal stability and processing characteristics. The study introduces a novel monomer synthesized through a simple nucleophilic displacement of a nitro-substituent from 4-nitrophthalonitrile, which can be polymerized thermally in the presence of an amine curing additive. The resulting polymer exhibits controlled processing as a function of temperature and additive quantity, characterized by thermal analyses and rheology studies, demonstrating potential applications in areas requiring high-temperature resistant materials (Keller & Dominguez, 2005).

Microbially Mediated Abiotic Transformation Products

This study provides insights into the abiotic transformations of sulfamethoxazole (SMX) under denitrifying conditions, potentially leading to the formation of transformation products (TPs) including 4-nitro-SMX. It highlights the reversible transformation between SMX and its TPs, suggesting a complex behavior of such compounds in the environment. This research underscores the significance of considering transformation products in environmental studies and their retransformation potential, which could enhance understanding of SMX behavior during processes like bank filtration and artificial recharge (Nödler, Licha, Barbieri, & Pérez, 2012).

Nitration and Hydroxylation of Benzene

This paper studies the nitration and hydroxylation of benzene in aqueous solutions, offering a comprehensive analysis of the transformation intermediates and their formation mechanisms. It provides valuable insights into environmental chemistry, particularly regarding the reactivity and transformation of aromatic compounds in water under various conditions, such as the presence of nitrite/nitrous acid. The findings contribute to a better understanding of the environmental fate of pollutants and their potential transformations (Vione et al., 2004).

Mechanism of Formation of the Cyano Group

This research focuses on the gas-phase oxidative ammonolysis mechanisms for various toluenes and their derivatives, elucidating the pathways for cyano group formation under different conditions. The study reveals differences in the reactivity and selectivity of these processes, depending on the substituents present on the aromatic ring. These insights are crucial for understanding the chemical synthesis and functionalization of aromatic compounds, with implications for material science and organic synthesis (Vorob’ev & Sembaev, 2005).

Corrosion Inhibition of Mild Steel

This investigation explores the effectiveness of benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. The study combines experimental methods with computational simulations to elucidate the molecular mechanisms underlying corrosion inhibition. The results demonstrate the potential of these compounds to protect metal surfaces from corrosion, providing a basis for developing new materials for industrial applications (Chaouiki et al., 2018).

Properties

IUPAC Name |

4-(3-methylphenoxy)-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-10-3-2-4-12(7-10)19-14-6-5-11(9-15)8-13(14)16(17)18/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORKIIILJZZCFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471073 |

Source

|

| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881995-25-1 |

Source

|

| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)